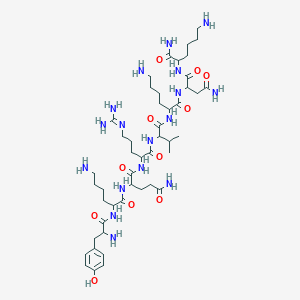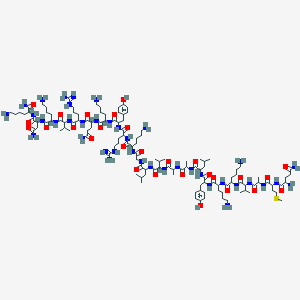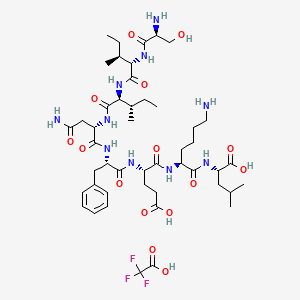
HIV-1 rev Protein (34-50)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 rev Protein (34-50) is a 17-amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in Human Immunodeficiency Virus type 1 (HIV-1). This peptide plays a crucial role in the HIV-1 life cycle by facilitating the nuclear export of unspliced and partially spliced viral mRNAs, which are essential for the production of viral proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 rev Protein (34-50) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of HIV-1 rev Protein (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for scalability, including the use of large-scale reactors and purification systems like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 rev Protein (34-50) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:
Binding Reactions: Interacting with the Rev response element (RRE) in viral RNA.
Complex Formation: Forming ribonucleoprotein complexes with RRE RNA.
Common Reagents and Conditions:
Reagents: The peptide interacts with RNA molecules and other proteins within the cellular environment.
Conditions: Physiological conditions, including neutral pH and body temperature, are typically required for these interactions.
Major Products: The primary product of these interactions is the formation of a stable ribonucleoprotein complex that facilitates the nuclear export of viral mRNAs .
Applications De Recherche Scientifique
HIV-1 rev Protein (34-50) has several scientific research applications:
Chemistry: Used as a model peptide for studying protein-RNA interactions and peptide synthesis techniques.
Biology: Investigated for its role in the HIV-1 life cycle and its interactions with cellular proteins.
Medicine: Explored as a potential target for antiviral therapies aimed at disrupting the HIV-1 replication process.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for HIV-1 infection
Mécanisme D'action
The mechanism of action of HIV-1 rev Protein (34-50) involves:
Binding to RRE RNA: The peptide binds to the Rev response element (RRE) in viral RNA, forming a ribonucleoprotein complex.
Nuclear Export: This complex facilitates the nuclear export of unspliced and partially spliced viral mRNAs, allowing their translation into viral proteins.
Regulation of Gene Expression: By promoting the export of these mRNAs, the peptide plays a critical role in the regulation of HIV-1 gene expression and replication
Comparaison Avec Des Composés Similaires
HIV-1 Tat Protein: Another regulatory protein involved in the transcriptional activation of HIV-1 genes.
HIV-1 Nef Protein: A protein that enhances viral replication and modulates host cell signaling pathways.
Uniqueness: HIV-1 rev Protein (34-50) is unique in its specific role in the nuclear export of viral mRNAs. Unlike Tat and Nef, which primarily function in transcriptional regulation and host cell modulation, respectively, Rev is essential for the post-transcriptional regulation of HIV-1 gene expression .
Propriétés
Numéro CAS |
141237-50-5 |
|---|---|
Formule moléculaire |
C₉₇H₁₇₃N₅₁O₂₄ |
Poids moléculaire |
2437.74 |
Séquence |
One Letter Code: TRQARRNRRRRWRERQR |
Synonymes |
HIV-1 rev Protein (34-50) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










